7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O5 and its molecular weight is 457.531. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
This compound and its derivatives have been studied for their potential cardiovascular and antiarrhythmic activities. In one study, derivatives of this compound were synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities, alongside their adrenoreceptor affinities. Notably, some derivatives displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, suggesting their potential for cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
Polymer Science and Materials Engineering
The ring-opening polymerization of morpholine-2,5-dione derivatives has been explored as a novel route for synthesizing poly(ester amide)s. This approach utilizes enzymatic catalysis to produce polymers with specific end-group functionalities, demonstrating an innovative method for polymer synthesis that could have implications for biomedical and environmental applications (Feng et al., 2000).
Properties
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5/c1-14(2)17-6-5-15(3)11-18(17)33-13-16(29)12-28-19-20(26(4)23(31)25-21(19)30)24-22(28)27-7-9-32-10-8-27/h5-6,11,14,16,29H,7-10,12-13H2,1-4H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAXDEIKUZLJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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